Product packaging for 3-Bromo-6-chloro-2-Naphthalenol(Cat. No.:)

3-Bromo-6-chloro-2-Naphthalenol

Cat. No.: B12823479
M. Wt: 257.51 g/mol
InChI Key: OTFOFLUFLHYNQR-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Naphthalene (B1677914) Scaffolds in Organic Chemistry Research

Halogenated naphthalene scaffolds are of considerable significance in organic chemistry research. The incorporation of halogen atoms, such as fluorine, chlorine, bromine, and iodine, onto the naphthalene ring system profoundly influences the molecule's properties and reactivity. rsc.org These halogen atoms act as valuable synthetic handles, enabling a wide array of chemical transformations.

One of the most critical applications of halogenated naphthalenes is their use as substrates in transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions utilize the carbon-halogen bond to form new carbon-carbon and carbon-heteroatom bonds. This capability makes halogenated naphthalenes indispensable building blocks for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.org For instance, naphthalene derivatives are found in numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents. nih.govbiointerfaceresearch.com The specific position and type of halogen can also be used to direct further substitution reactions on the naphthalene ring, providing regiochemical control in multi-step syntheses.

Furthermore, the electronic effects of halogen substituents can modulate the photophysical properties of the naphthalene core, leading to applications in materials science, such as the development of organic light-emitting diodes (OLEDs), fluorescent probes, and semiconductors. chemscene.comtcichemicals.com

Overview of Established Research Paradigms for Substituted Naphthalenols

Substituted naphthalenols, or hydroxynaphthalenes, are a class of compounds that have been extensively studied due to their prevalence in both natural and synthetic products. researchgate.netresearchgate.net The hydroxyl group is a potent activating group in electrophilic aromatic substitution, influencing the regioselectivity of subsequent functionalization. It also serves as a versatile functional group that can be easily converted into ethers, esters, and other derivatives.

Established research paradigms for substituted naphthalenols often focus on several key areas:

Synthesis: Numerous methods have been developed for the synthesis of substituted naphthalenols, reflecting their importance as chemical intermediates. researchgate.netrsc.org These methods range from classical electrophilic substitution reactions on 2-naphthol (B1666908) to more modern transition-metal-catalyzed annulation strategies. mdpi.com

Biological Activity: The naphthalenol skeleton is a recognized pharmacophore present in many molecules with diverse pharmacological properties, including antimicrobial, antitumor, and antiproliferative activities. researchgate.net Research frequently involves the synthesis of libraries of substituted naphthalenols to screen for potential therapeutic agents.

Material Applications: The fluorescent properties of many naphthalenol derivatives make them attractive for applications in chemical sensing and bioimaging. The hydroxyl group can also be used to anchor the molecule to surfaces or incorporate it into larger polymeric structures.

Identification of Current Research Gaps and Prospective Investigations for 3-Bromo-6-chloro-2-Naphthalenol

Despite the broad interest in halogenated naphthalenes and substituted naphthalenols, a detailed investigation into the specific compound this compound is notably absent in the current scientific literature. A primary research gap is the lack of comprehensive studies on its synthesis, reactivity, and potential applications. While synthetic routes to related compounds like 2-aryl-8-bromo-6-chlorochroman-4-ones have been developed, specific and optimized protocols for this compound are not well-established. researchgate.net

This lack of foundational data presents several opportunities for prospective investigations:

Synthetic Exploration: A systematic study to develop an efficient and scalable synthesis for this compound is a crucial first step. This could involve the selective halogenation of a suitable naphthalenol precursor.

Reactivity Profiling: The compound features two different carbon-halogen bonds (C-Br and C-Cl), which typically exhibit different reactivities in cross-coupling reactions. A significant area for investigation would be the selective functionalization at either the C3-Br or the C6-Cl position. This differential reactivity could be exploited to build complex, non-symmetrical naphthalene derivatives, which are valuable in medicinal chemistry and materials science.

Photophysical Characterization: A thorough examination of the absorption and emission properties of this compound is warranted. The combined electronic effects of the electron-donating hydroxyl group and the electron-withdrawing halogens could lead to interesting fluorescent or phosphorescent behavior, making it a candidate for new optical materials.

Biological Screening: Given that many substituted naphthalenols exhibit significant biological activity, screening this compound against various biological targets (e.g., cancer cell lines, bacterial strains) could uncover potential applications in drug discovery. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrClO B12823479 3-Bromo-6-chloro-2-Naphthalenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrClO

Molecular Weight

257.51 g/mol

IUPAC Name

3-bromo-6-chloronaphthalen-2-ol

InChI

InChI=1S/C10H6BrClO/c11-9-4-7-3-8(12)2-1-6(7)5-10(9)13/h1-5,13H

InChI Key

OTFOFLUFLHYNQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)Br)Cl

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 3 Bromo 6 Chloro 2 Naphthalenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1H, 13C, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-6-chloro-2-Naphthalenol, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would provide a definitive assignment of all proton and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to reveal five distinct signals in the aromatic region, corresponding to the five protons on the naphthalene (B1677914) ring system. Each signal would appear as a singlet or a doublet, depending on the coupling with adjacent protons. The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display ten distinct signals, one for each of the ten carbon atoms in the naphthalene core, as they are all in unique chemical environments due to the substitution pattern. mdpi.com The chemical shifts would be influenced by the attached substituents (bromo, chloro, and hydroxyl groups), with carbons bonded to these electronegative atoms appearing at characteristic downfield shifts. mdpi.com

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
H-17.8 - 8.0sAr-H
H-47.3 - 7.5sAr-H
H-57.6 - 7.8dAr-H
H-77.4 - 7.6dAr-H
H-87.9 - 8.1sAr-H
OH5.0 - 6.0br s-OH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-1128 - 132Ar-CH
C-2150 - 155Ar-COH
C-3115 - 120Ar-CBr
C-4130 - 135Ar-CH
C-4a125 - 130Ar-C
C-5127 - 131Ar-CH
C-6130 - 135Ar-CCl
C-7124 - 128Ar-CH
C-8126 - 130Ar-CH
C-8a132 - 137Ar-C

Note: The chemical shift values presented are predictions based on established principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Advanced Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. beilstein-journals.org These two techniques are complementary and together offer a comprehensive vibrational profile of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would produce a series of sharp bands between 1400 and 1600 cm⁻¹. The C-Br and C-Cl stretching vibrations would be found in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in the Raman spectrum. The C-Br and C-Cl bonds, being heavy and polarizable, are also expected to give rise to distinct Raman signals at low frequencies. Non-polar bonds, which may be weak in the FT-IR spectrum, can show strong signals in the Raman spectrum.

Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak/Not Observed
Aromatic C-H Stretch3050-31503050-3150
Aromatic C=C Stretch1400-16001400-1600 (strong)
C-O Stretch1200-13001200-1300
C-Cl Stretch600-800600-800
C-Br Stretch500-600500-600

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₆BrClO), HRMS would provide an exact mass measurement, confirming its elemental composition.

The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would lead to a distinctive M, M+2, and M+4 peak cluster for the molecular ion, which is a clear indicator of the presence of one bromine and one chlorine atom.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The fragmentation pattern would provide further structural information. Expected fragmentation pathways could include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or a molecule of carbon monoxide (CO) from the hydroxylated ring.

Predicted Mass Spectrometry Data for this compound

Ion m/z (relative to most abundant isotope) Description
[M]⁺256Molecular ion
[M+2]⁺258Isotopic peak due to ⁸¹Br and ³⁷Cl
[M+4]⁺260Isotopic peak due to ⁸¹Br and ³⁷Cl
[M-Br]⁺177Loss of a bromine radical
[M-Cl]⁺221Loss of a chlorine radical
[M-CO]⁺228Loss of carbon monoxide

Note: The m/z values are nominal masses. HRMS would provide much more precise values. The relative intensities of the fragment ions would depend on the ionization conditions.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net It provides precise bond lengths, bond angles, and torsional angles, as well as information about how the molecules are arranged in the crystal lattice. acs.org

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. Suitable techniques for a compound of this nature could include:

Slow Evaporation: A solution of the compound in a suitable solvent (or mixture of solvents) is allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystallization.

Sublimation: For thermally stable compounds, sublimation under a vacuum or in an inert gas stream can yield high-quality crystals. tandfonline.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The crystal structure is then solved and refined using specialized software, resulting in a model of the atomic positions within the unit cell.

The refined crystal structure allows for a detailed analysis of the intermolecular interactions that govern the crystal packing. For this compound, several types of interactions are anticipated:

Hydrogen Bonding: The hydroxyl group is expected to act as a hydrogen bond donor, forming O-H···O or O-H···Cl hydrogen bonds with neighboring molecules.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules.

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The presence of electron-withdrawing halogens can influence the nature of these stacking interactions.

Analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of the compound and its resulting physical properties.

Computational and Theoretical Investigations into the Molecular and Electronic Properties of 3 Bromo 6 Chloro 2 Naphthalenol

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the properties of molecular systems. acs.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven to be a cost-effective and accurate approach for a wide range of molecular systems. nih.govresearchgate.net Ab initio methods, while computationally more demanding, can offer even higher accuracy for certain properties. marquette.edu

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 3-Bromo-6-chloro-2-Naphthalenol, this process would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on similar bicyclic aromatic compounds have successfully employed methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries that are in good agreement with experimental data where available. nih.govacs.org

Conformational analysis further explores the different spatial arrangements of the molecule that can arise from rotation around single bonds. For a relatively rigid structure like the naphthalene (B1677914) core, the primary conformational flexibility would involve the orientation of the hydroxyl proton. Theoretical calculations can predict the relative energies of different conformers, identifying the most stable form. mdpi.com For instance, in related hydroxy-substituted aromatic compounds, DFT calculations have been used to determine the preferred orientation of the hydroxyl group and the energy barriers for rotation. mdpi.com

Parameter Bond Length (Å) Bond Angle (°)
C-C (aromatic) 1.37 - 1.42 118 - 122
C-O ~1.36 -
O-H ~0.96 -
C-Br ~1.90 -
C-Cl ~1.74 -
C-C-C (aromatic) - 119 - 121
C-C-O - ~120
C-O-H - ~109

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity.

For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the naphthalene ring system, while the LUMO is a π*-antibonding orbital. researchgate.net The presence of halogen and hydroxyl substituents will influence the energies and distributions of these orbitals. Theoretical calculations, often using time-dependent DFT (TD-DFT), can precisely determine the energies of the HOMO and LUMO and visualize their spatial distribution. bhu.ac.inresearchgate.net

Parameter Energy (eV)
EHOMO -6.5 to -5.5
ELUMO -2.0 to -1.0
Energy Gap (ΔE) 4.5 to 3.5

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic interaction. The regions around the hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential. The halogen atoms would also influence the charge distribution across the aromatic rings. Mulliken atomic charge analysis provides a quantitative measure of the charge on each atom, complementing the visual information from the MEP map. bhu.ac.in

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts) and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. DFT calculations are widely used to compute vibrational frequencies (IR and Raman spectra). science.govresearchgate.net Calculated harmonic frequencies are often scaled to account for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands. science.gov

Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to predict NMR chemical shifts (¹H and ¹³C). nih.gov The correlation between calculated and experimental spectroscopic data provides strong evidence for the accuracy of the computed molecular structure and properties. nih.gov

Reactivity and Selectivity Prediction through Theoretical Descriptors (e.g., Fukui Functions, Global Reactivity Indices)

Beyond the HOMO-LUMO gap, a range of theoretical descriptors derived from DFT can provide deeper insights into a molecule's reactivity and selectivity. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution. tandfonline.com

Electronegativity (χ): The power of an atom or group to attract electrons. tandfonline.com

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons. tandfonline.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. mdpi.comtandfonline.com

Fukui Functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. acs.orgacs.org By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, Fukui functions can predict the regioselectivity of chemical reactions. For this compound, these calculations could pinpoint which carbon or heteroatom is most susceptible to a particular type of reaction. researchgate.netasianpubs.org

Exploration of Tautomeric Equilibria and Intramolecular Proton Transfer Mechanisms

Hydroxy-substituted nitrogen or oxygen-containing aromatic compounds can exist in different tautomeric forms. researchgate.net For this compound, the primary tautomeric equilibrium would be between the phenol (B47542) form and its corresponding keto form (a naphthalenone). Theoretical calculations can determine the relative energies of these tautomers, predicting which form is more stable in the gas phase and in different solvents. researchgate.netmdpi.com

Furthermore, these calculations can elucidate the mechanism of intramolecular proton transfer between the tautomeric forms. mdpi.comresearchgate.net This involves mapping the potential energy surface for the proton transfer reaction, identifying the transition state structure, and calculating the activation energy barrier. mdpi.com Understanding these equilibria and transfer mechanisms is crucial as the different tautomers can exhibit distinct chemical and physical properties. researchgate.net

Chemical Reactivity and Derivatization Pathways of 3 Bromo 6 Chloro 2 Naphthalenol

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions

No specific studies on the electrophilic or nucleophilic aromatic substitution reactions of 3-Bromo-6-chloro-2-Naphthalenol were found. Theoretically, the hydroxyl group would act as a strong activating ortho-, para-director, while the chloro and bromo substituents would be deactivating ortho-, para-directors. The interplay of these directing effects on the naphthalene (B1677914) core has not been experimentally documented for this specific compound. Similarly, conditions and outcomes for nucleophilic aromatic substitution, typically requiring harsh conditions or strong electron-withdrawing groups, have not been reported.

Functional Group Transformations of the Hydroxyl Moiety (e.g., Alkylation, Acylation)

There is no available literature detailing the specific alkylation or acylation of the hydroxyl group on this compound to form corresponding ethers and esters. While these are common transformations for phenols, specific reagents, reaction conditions, and yields for this compound are not documented.

Halogen Exchange and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Oxidation and Reduction Chemistry of the Naphthalene Core and Substituents

Specific studies on the oxidation or reduction of this compound are absent from the available scientific literature. The behavior of its naphthalene core or its halogen and hydroxyl substituents under various oxidizing or reducing agents has not been documented.

Cycloaddition Reactions and Formation of Annulated Systems

No information could be found regarding the participation of this compound in cycloaddition reactions or the formation of annulated systems.

Synthesis and Characterization of Novel Derivatives Possessing the this compound Skeleton

There are no reports on the synthesis and characterization of novel derivatives using this compound as a starting material. Consequently, no characterization data (such as NMR, IR, or mass spectrometry) for any such derivatives are available.

Investigation of Isomerism and Stability of Derivatives

As no derivatives of this compound have been reported, there is no corresponding research on their isomerism or stability.

Prospective Applications and Future Research Directions for 3 Bromo 6 Chloro 2 Naphthalenol in Advanced Chemical Disciplines

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

3-Bromo-6-chloro-2-naphthalenol serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring bromine and chlorine substituents on the naphthalene (B1677914) core, allows for a variety of chemical modifications. These halogen atoms provide reactive sites for introducing other functional groups through reactions like cross-coupling, which are fundamental in constructing intricate molecular architectures.

The bromine atom, in particular, is a versatile handle for synthetic transformations. For instance, it can be readily displaced or involved in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This capability is essential for building the carbon skeleton of complex target molecules. Similarly, the chloro group offers another point of functionalization, although it may exhibit different reactivity compared to the bromo group, allowing for selective transformations at different positions of the naphthalene ring.

The hydroxyl group (-OH) on the naphthalene ring further enhances its utility. This group can be transformed into other functionalities or used to direct the regioselectivity of subsequent reactions. The interplay of these three functional groups—bromo, chloro, and hydroxyl—makes this compound a valuable building block in the toolbox of synthetic organic chemists.

Recent research has highlighted the use of related bromo-naphthol compounds in complex syntheses. For example, α-bromo-β-naphthols have been utilized in the enantioselective [4+1] spiroannulation with azoalkenes to construct pyrazoline-based spirocyclic molecules. chinesechemsoc.org This reaction proceeds through an electrophile-facilitated dearomatization of the naphthol, followed by debromination. chinesechemsoc.org This demonstrates the potential of the bromo-naphthol scaffold in generating stereochemically rich and complex molecular structures. The presence of both bromo and chloro substituents in this compound could offer even more intricate control over such synthetic strategies.

Furthermore, the general class of bromo-organic compounds is widely recognized for its importance in organic synthesis, participating in reactions such as bromination, oxidation, and cyclization. sci-hub.se This underscores the broad potential of this compound as a versatile precursor for a wide array of complex organic molecules.

Exploration of Catalytic Activities (e.g., Photoacid Catalysis)

Recent studies have shown that substituted naphthols, such as 6-bromo-2-naphthol (B32079), can function as photoacid catalysts. nsf.govrsc.org Photoacids are compounds that become significantly more acidic upon excitation with light. This property allows for the catalysis of chemical reactions using light as a trigger, offering a mild and controllable method for modulating reactivity. nsf.govrsc.org

Specifically, visible light photoactivation of 6-bromo-2-naphthol has been demonstrated to facilitate the photoacid-catalyzed acetalization of carbonyls with alcohols. nsf.govrsc.org Acetalization is a crucial protecting group strategy in the multi-step synthesis of complex molecules. nsf.govrsc.org The enhanced excited-state acidity of 6-bromo-2-naphthol compared to unsubstituted 2-naphthol (B1666908) is a key factor in its catalytic efficacy. nsf.govrsc.org The bromine substituent is thought to promote intersystem crossing to a long-lived triplet excited state, which is crucial for the catalytic cycle. rsc.org

Given these findings, this compound is a prime candidate for exploration in photoacid catalysis. The presence of both bromo and chloro substituents could potentially modulate the photophysical properties and the excited-state acidity of the molecule, possibly leading to enhanced or novel catalytic activities. The specific positions of the halogens on the naphthalene ring can influence the electronic distribution in the excited state, thereby affecting its pKa* value (excited-state acidity).

The general principle of using bromo-organic compounds as catalysts in various organic transformations is well-established. sci-hub.se For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e] chinesechemsoc.orgnsf.govshu.eduthiadiazine-7-sulfonamide 1,1-dioxide has been used as a catalyst for the synthesis of 1-carbamato-alkyl-2-naphthols and 1-thioamido-alkyl-2-naphthols. tandfonline.comresearchgate.net This highlights the potential of incorporating the 3-bromo-6-chloro-naphthalenol scaffold into more complex catalytic systems.

Future research in this area could involve:

Determining the excited-state pKa of this compound to quantify its photoacidity.

Investigating its efficiency as a photoacid catalyst in various organic reactions beyond acetalization.

Exploring the effect of the chloro substituent on the photophysical and catalytic properties compared to 6-bromo-2-naphthol.

Integration into Functional Materials for Specific Photophysical or Electronic Properties (e.g., Organic Nonlinear Optics)

The unique electronic and photophysical properties of substituted naphthalenes make them attractive candidates for integration into functional materials. The extended π-system of the naphthalene core, combined with the influence of substituents like halogens and hydroxyl groups, can give rise to interesting optical and electronic behaviors.

Organic Nonlinear Optics (NLO): Materials with large nonlinear optical properties are crucial for various photonic technologies, including optical computing and data storage. researchgate.net Organic molecules with extended conjugation and donor-acceptor groups often exhibit significant NLO responses. While specific studies on the NLO properties of this compound are not readily available, related naphthalenol derivatives have been investigated as potential NLO materials. researchgate.net Theoretical calculations have shown an inverse relationship between the first hyperpolarizability (a measure of NLO activity) and the HOMO-LUMO energy gap in 2-naphthalenol. researchgate.net The introduction of bromo and chloro substituents in this compound would be expected to modulate this energy gap and, consequently, its NLO properties.

Photophysical Properties: The photophysical properties of naphthol derivatives are highly sensitive to their substitution pattern. For instance, 6-cyano-2-naphthol, which can be synthesized from 6-bromo-2-naphthol, is a "superphotoacid" with a significant shift in pKa upon excitation. sigmaaldrich.com This highlights the tunability of the photophysical properties of the naphthol scaffold. The bromo and chloro atoms in this compound can influence its absorption, fluorescence, and phosphorescence characteristics. For example, the heavy atom effect of bromine is known to enhance intersystem crossing, potentially leading to increased phosphorescence. rsc.org

The integration of this compound into larger systems, such as polymers or metal-organic frameworks, could lead to materials with tailored properties. For example, its incorporation into polymers could create materials with specific refractive indices or NLO responses.

Future research could focus on:

Experimental and theoretical investigation of the NLO properties of this compound.

Detailed characterization of its photophysical properties, including absorption, emission, and excited-state dynamics.

Synthesis of polymers and other materials incorporating the this compound unit to evaluate their functional properties.

Design and Synthesis of Chemically Related Scaffolds for Probe Development

The naphthalene scaffold is a common feature in fluorescent probes due to its favorable photophysical properties. By modifying the substitution pattern on the naphthalene ring, probes can be designed to be sensitive to specific analytes or environmental conditions.

6-Bromo-2-naphthol itself has been utilized as a real-time polymerase chain reaction (RTP) probe. medchemexpress.com It can form inclusion complexes with cyclodextrin, which protects it from oxygen quenching and allows it to exhibit room-temperature phosphorescence. medchemexpress.com This principle can be extended to design new probes based on the this compound scaffold. The presence of two different halogens could offer opportunities for selective functionalization to attach recognition moieties or other signaling units.

For instance, the bromo or chloro group could be replaced with a receptor for a specific metal ion or biomolecule. Binding of the target analyte to the receptor could then induce a change in the photophysical properties of the naphthalenol core, such as a shift in the fluorescence wavelength or a change in fluorescence intensity, allowing for detection.

The synthesis of azo dyes from 6-bromo-2-naphthol has been reported, and these dyes have shown antibacterial activity. medchemexpress.comresearchgate.net This suggests that derivatives of this compound could also be explored for their biological activities and potential as probes for biological systems.

Key areas for future research include:

The synthesis of a library of derivatives of this compound with various recognition units attached.

Evaluation of the photophysical responses of these derivatives to different analytes.

Exploration of their potential as fluorescent probes for applications in areas such as environmental monitoring, medical diagnostics, and cellular imaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-chloro-2-Naphthalenol with high purity?

  • Methodology : Begin with halogenation of 2-Naphthalenol using brominating agents (e.g., Br₂ in acetic acid) followed by selective chlorination (e.g., Cl₂/FeCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate isomers. Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity threshold) .
  • Key Considerations : Competitive halogenation at adjacent positions may occur; optimize temperature (0–5°C for bromination) and stoichiometry to minimize byproducts.

Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structural isomers?

  • Methodology :

  • ¹H/¹³C NMR : Compare coupling patterns and chemical shifts. Bromine induces deshielding in adjacent protons (δ ~7.5–8.5 ppm), while chlorine’s electronegativity affects nearby carbons distinctively .
  • Mass Spectrometry : Look for isotopic clusters (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br; Cl: 3:1 for ³⁵Cl/³⁷Cl) to confirm halogen presence. High-resolution MS can resolve mass defects (e.g., C₁₀H₆BrClO: ~259.91 g/mol) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . Heavy atoms (Br, Cl) may cause absorption errors; apply multi-scan corrections (SADABS). For twinned crystals, employ SHELXD for structure solution .
  • Data Interpretation : Validate thermal displacement parameters (Ueq) for halogen atoms to avoid overfitting. Compare bond lengths/angles with DFT-calculated values to resolve discrepancies .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Methodology :

  • Cross-validate with solvent-effect simulations (e.g., PCM model in Gaussian) to account for solvent-induced shifts.
  • Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents.
  • Re-examine computational basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy in modeling halogens .

Q. What safety protocols are essential for handling this compound during synthesis?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Neutralize waste with 10% sodium thiosulfate to deactivate halogens before disposal .
  • Store at 0–6°C in amber glass to prevent photodegradation .

Methodological Tables

Analytical Technique Key Parameters Application Example
HPLCColumn: C18, 250 × 4.6 mm; Mobile phase: MeOH/H₂O (70:30)Purity assessment (>95% HLC)
X-ray CrystallographyRadiation: Mo-Kα (λ = 0.71073 Å); Space group: P2₁/cSolving halogenated naphthalene structures
DFT CalculationsBasis set: 6-311+G(d,p); Solvent: DMSO (PCM)Predicting NMR shifts for validation

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